molecular formula C10H13NO3 B3270510 Ethyl 6-(1-hydroxyethyl)nicotinate CAS No. 52830-23-6

Ethyl 6-(1-hydroxyethyl)nicotinate

Cat. No.: B3270510
CAS No.: 52830-23-6
M. Wt: 195.21 g/mol
InChI Key: ARSWIKSXCKOBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(1-hydroxyethyl)nicotinate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is an ester derivative of nicotinic acid, featuring a pyridine ring substituted with an ethyl ester and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1-hydroxyethyl)nicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-hydroxyethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-(1-hydroxyethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 6-(1-hydroxyethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular processes. For example, it may influence pathways related to inflammation or oxidative stress .

Properties

IUPAC Name

ethyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-5-9(7(2)12)11-6-8/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWIKSXCKOBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858633
Record name Ethyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52830-23-6
Record name Ethyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(1-hydroxyethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(1-hydroxyethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-(1-hydroxyethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-(1-hydroxyethyl)nicotinate
Reactant of Route 5
Ethyl 6-(1-hydroxyethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(1-hydroxyethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.